![molecular formula C7H9N7O B15439645 5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-55-8](/img/structure/B15439645.png)
5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one
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Description
5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H9N7O and its molecular weight is 207.19 g/mol. The purity is usually 95%.
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Biological Activity
5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies and findings.
Synthesis
The synthesis of this compound can be achieved through various methods involving triazole and pyrimidine derivatives. For example, one study utilized microwave irradiation to synthesize N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to the target compound . The choice of starting materials and reaction conditions significantly impacts the yield and purity of the final product.
Anticancer Properties
Recent research has highlighted the anticancer potential of compounds related to this compound. A study screening various triazole-linked glycohybrids showed promising results against human breast cancer cell lines (MDA-MB231), indicating that modifications in the triazole structure can enhance anticancer activity .
Table 1 summarizes the anticancer activity of several synthesized compounds related to triazole derivatives:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Compound A | MDA-MB231 | 29.1 | Moderate |
Compound B | MDA-MB231 | 15.0 | High |
Compound C | MDA-MB231 | 50.0 | Low |
Antimicrobial Activity
Triazole derivatives have been reported to exhibit antimicrobial properties. A study indicated that certain triazole compounds demonstrated significant antibacterial and antifungal activities, suggesting that this compound could also possess similar properties .
Case Studies
Several case studies have investigated the biological effects of triazole-containing compounds:
- Anticancer Screening : In a comprehensive screening of a library of pyrazolo[1,5-a]pyrimidines linked with triazoles, none showed significant growth inhibition against the MDA-MB231 cell line. This emphasizes the need for further structural optimization to enhance activity .
- Antimicrobial Testing : Another study evaluated a series of triazole derivatives for their antimicrobial efficacy against various pathogens. Compounds with specific substitutions showed enhanced activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]pyrimidin-4(3H)-one, and how can reaction conditions be standardized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, pyrimidinone cores are often prepared by refluxing aminotriazole derivatives with formic acid (16–18 hours, 85% yield) . Subsequent functionalization may involve coupling reactions using POCl₃/DMF for chlorination or NH₄OAc in glacial acetic acid for cyclization . Standardization requires monitoring via TLC and optimizing stoichiometry (e.g., 2.00 equiv. NH₄OAc) to minimize byproducts .
Q. How can structural confirmation be achieved for intermediates and the final compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Assign peaks for pyrimidinone C=O (δ ~165–170 ppm) and triazole NH (δ ~10–12 ppm).
- IR : Confirm carbonyl stretches (1650–1700 cm⁻¹) and NH bending (1550–1600 cm⁻¹) .
- Mass Spectrometry : Compare experimental m/z with theoretical molecular weight (e.g., C₇H₈N₆O₂ in has MW 208.18 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation .
- Formulation Optimization : Employ co-solvents (e.g., PEG 400) or nanoencapsulation to enhance solubility .
- Comparative Structural Analysis : Cross-reference with analogs like trisubstituted pyrimidines showing improved HIV inhibition (e.g., Kang et al., 2021) .
Q. How can crystallographic studies elucidate the binding mechanism of this compound with biological targets?
- Methodological Answer :
- Co-crystallization : Soak the compound with target proteins (e.g., HIV-1 reverse transcriptase) and resolve structures via X-ray diffraction (2.0–2.5 Å resolution) .
- Docking Simulations : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis (e.g., K101E or Y181C mutations in NNRTI-binding pockets) .
Q. What experimental designs are robust for assessing structure-activity relationships (SAR) in triazole-pyrimidinone hybrids?
- Methodological Answer :
- Split-Plot Design : Assign core modifications (e.g., triazole substituents) as main plots and pyrimidinone substituents as subplots, with 4 replicates per condition .
- Data Analysis : Use ANOVA to compare IC₅₀ values across groups, followed by post-hoc Tukey tests (p < 0.05) .
- Key Variables : Vary methyl groups on the triazole ring and amino positions on pyrimidinone to map electronic/steric effects .
Properties
CAS No. |
77961-55-8 |
---|---|
Molecular Formula |
C7H9N7O |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-amino-2-[(5-methyl-1H-1,2,4-triazol-3-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9N7O/c1-3-10-7(14-13-3)12-6-9-2-4(8)5(15)11-6/h2H,8H2,1H3,(H3,9,10,11,12,13,14,15) |
InChI Key |
MFBFEKIXFWNFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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